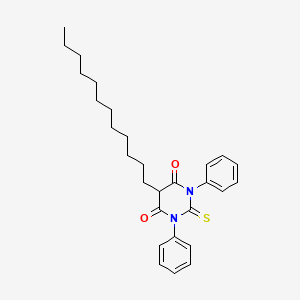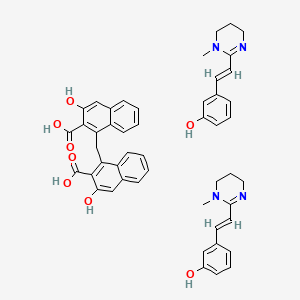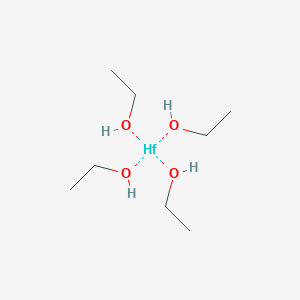
Tetraethoxyhafnium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethoxyhafnium can be synthesized by reacting metallic hafnium with ethanol in the presence of oxygen. The reaction is typically carried out under an inert atmosphere to prevent the reaction with water vapor in the air .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of hafnium metal with ethanol. This process is conducted under stringent conditions to ensure the purity and stability of the compound. The reaction is as follows:
Hf+4C2H5OH→Hf(OC2H5)4+2H2
Análisis De Reacciones Químicas
Types of Reactions: Tetraethoxyhafnium undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hafnium dioxide (HfO₂) and ethanol. This reaction is typically catalyzed by acids or bases.
Major Products:
Hydrolysis Product: Hafnium dioxide (HfO₂)
Condensation Product: Polymeric hafnium ethoxide structures
Aplicaciones Científicas De Investigación
Tetraethoxyhafnium has a wide range of applications in scientific research and industry:
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Mecanismo De Acción
The mechanism of action of tetraethoxyhafnium primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, it forms hafnium dioxide, which has high thermal stability and dielectric properties. These properties make it suitable for use in high-k dielectric materials in semiconductor devices .
Comparación Con Compuestos Similares
Tetraethoxysilane (TEOS): Similar to tetraethoxyhafnium, TEOS is used in the sol-gel process to produce silica-based materials.
Tetrakis(ethylmethylamido)hafnium (TEMAHf): Another hafnium-based compound used in atomic layer deposition for semiconductor applications.
Uniqueness: this compound is unique due to its ability to form high-k dielectric materials with excellent thermal stability and dielectric properties. This makes it a preferred choice for advanced semiconductor applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H24HfO4 |
|---|---|
Peso molecular |
362.76 g/mol |
Nombre IUPAC |
ethanol;hafnium |
InChI |
InChI=1S/4C2H6O.Hf/c4*1-2-3;/h4*3H,2H2,1H3; |
Clave InChI |
ZSVBAHMGGMMOSD-UHFFFAOYSA-N |
SMILES canónico |
CCO.CCO.CCO.CCO.[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
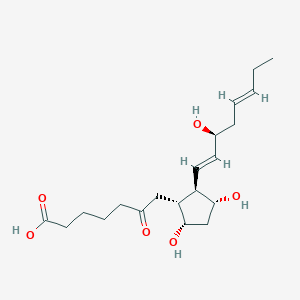
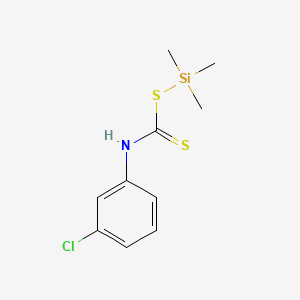
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
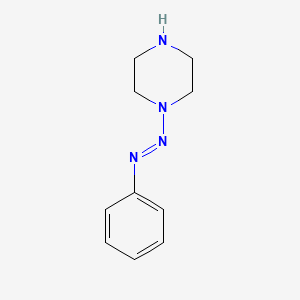
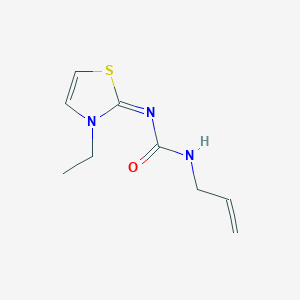
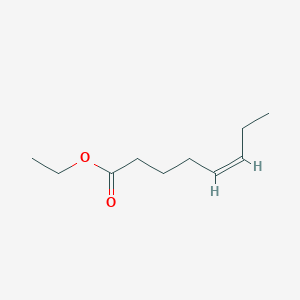
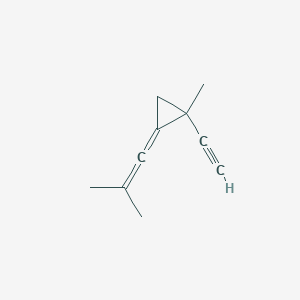
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
